molecular formula C21H21ClN2O3 B2865674 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097893-02-0

3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

Cat. No. B2865674
CAS RN: 2097893-02-0
M. Wt: 384.86
InChI Key: DQKIMGPGBRQOLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride” is not available in the resources I found .

Scientific Research Applications

Synthesis and Transformation

Quinoline derivatives, including compounds similar to 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride, have been extensively studied for their fluorescent properties and potential as antioxidants and radioprotectors. These compounds are synthesized through various chemical reactions, offering insights into their structure and potential applications in biochemistry and medicine, particularly in studying biological systems and DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Anticancer and Antimicrobial Activity

Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a range of organisms, with some exhibiting potent anti-inflammatory properties. This highlights the therapeutic potential of quinoline derivatives in treating infections and inflammation (El-Gamal, Hagrs, & Abulkhair, 2016).

Corrosion Inhibition

A computational study on the corrosion inhibition performances of novel quinoline derivatives against iron corrosion reveals their promising adsorption and inhibition properties. This research indicates the potential of quinoline derivatives in industrial applications, particularly in preventing metal corrosion, which is crucial for material longevity and safety (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Antiviral and Antiproliferative Effects

Research on 2-aroyl-3-arylquinoline derivatives has shown their efficacy in inhibiting Dengue virus replication, offering a new avenue for antiviral therapy development. Additionally, these compounds demonstrate significant antiproliferative activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Tseng et al., 2014).

Mechanism of Action

The mechanism of action of “3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride” is not available in the resources I found .

Safety and Hazards

The safety and hazards information of “3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride” is not available in the resources I found .

properties

IUPAC Name

(4-methoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.ClH/c1-25-16-8-6-15(7-9-16)21(24)18-14-22-19-5-3-2-4-17(19)20(18)23-10-12-26-13-11-23;/h2-9,14H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKIMGPGBRQOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

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